![molecular formula C16H26N2O B14729208 3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol CAS No. 5472-76-4](/img/structure/B14729208.png)
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and antitumor properties . This compound has a unique structure that makes it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol typically involves the reaction of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine . The reaction conditions often include the use of polyphosphoric acid (PPA) for intramolecular cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the piperazine ring, often using halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol has several scientific research applications:
作用機序
The mechanism of action of 3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting the activity of certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity .
類似化合物との比較
3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol can be compared with other piperazine derivatives, such as:
3-(4-arylpiperazin-1-yl)cinnolines: These compounds also exhibit antifungal and antitumor activities.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
5472-76-4 |
|---|---|
分子式 |
C16H26N2O |
分子量 |
262.39 g/mol |
IUPAC名 |
3-[3-methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C16H26N2O/c1-15-14-17(9-5-13-19)11-12-18(15)10-8-16-6-3-2-4-7-16/h2-4,6-7,15,19H,5,8-14H2,1H3 |
InChIキー |
WOBXFJHHKJCPMI-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1CCC2=CC=CC=C2)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


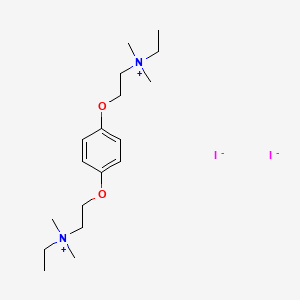
![Methyl 2-[(7-methoxy-2-oxo-chromene-3-carbonyl)amino]benzoate](/img/structure/B14729130.png)
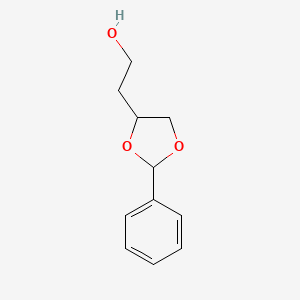
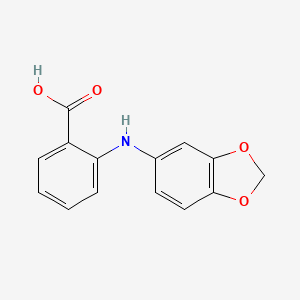
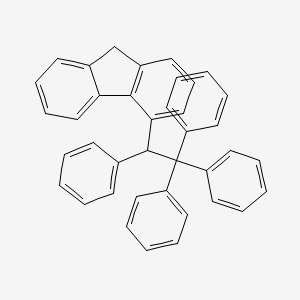


![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)

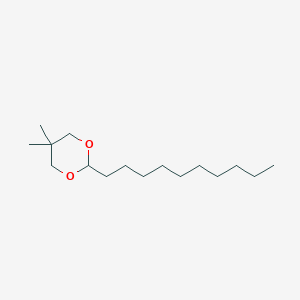
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)

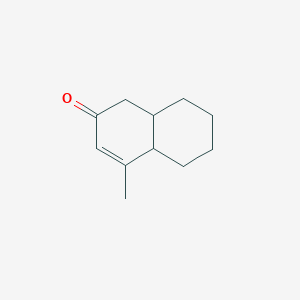
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
